Cas no 64188-97-2 (3-Aminoisonicotinamide)
3-Aminoisonicotinamide Chemical and Physical Properties
Names and Identifiers
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- 3-Aminoisonicotinamide
- 3-Amino-4-Pyridindecarboxamide
- 3-Amino-4-pyridinecarboxamide
- 3-AMINOPYRIDINE-4-CARBOXAMIDE
- Methyl 3-amino-4-pyridinecarboxylate
- Methyl 3-aminoisonicotinate
- 3-Aminopyridine-4-carboxylic acid methyl ester
- 3-Amino-isonicotinamide
- 4-Pyridinecarboxamide, 3-amino-
- PubChem9599
- 3-amino-4-carbamoylpyridine
- 3-azanylpyridine-4-carboxamide
- 3-Amino-4-pyridine carboxamide
- MRZUGOPPUMNHGA-UHFFFAOYSA-N
- CL0131
- SBB055547
- RP01122
- BR
- SCHEMBL2139056
- FT-0657627
- EN300-82906
- AKOS006346724
- A834667
- MFCD08235178
- SB38096
- YRW
- DTXSID80444246
- PS-4151
- (2R,3R)-3-(3,4-BIS-BENZYLOXY-PHENYL)-2,3-DIHYDROXY-PROPIONICACIDMETHYLESTER
- J-511731
- 64188-97-2
- CS-W005498
-
- MDL: MFCD08235178
- Inchi: 1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
- InChI Key: MRZUGOPPUMNHGA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN=CC=1N)N
Computed Properties
- Exact Mass: 137.05900
- Monoisotopic Mass: 137.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82
- XLogP3: -0.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 84-86°
- Boiling Point: 369.2°C at 760 mmHg
- PSA: 82.00000
- LogP: 1.04420
3-Aminoisonicotinamide Security Information
- Signal Word:Danger
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P305+P351+P338;P310
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
3-Aminoisonicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Aminoisonicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068367-1g |
3-Aminoisonicotinamide |
64188-97-2 | 97% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 068367-5g |
3-Aminoisonicotinamide |
64188-97-2 | 97% | 5g |
£124.00 | 2022-03-01 | |
| Fluorochem | 068367-10g |
3-Aminoisonicotinamide |
64188-97-2 | 97% | 10g |
£210.00 | 2022-03-01 | |
| AstaTech | CL0131-1/G |
3-AMINOISONICOTINAMIDE |
64188-97-2 | 97% | 1g |
$38 | 2023-09-15 | |
| AstaTech | CL0131-5/G |
3-AMINOISONICOTINAMIDE |
64188-97-2 | 97% | 5g |
$150 | 2023-09-15 | |
| AstaTech | CL0131-25/G |
3-AMINOISONICOTINAMIDE |
64188-97-2 | 97% | 25g |
$505 | 2023-09-15 | |
| Alichem | A025010577-10g |
3-Aminopyridine-4-carboxamide |
64188-97-2 | 97% | 10g |
$216.29 | 2023-09-01 | |
| Alichem | A025010577-25g |
3-Aminopyridine-4-carboxamide |
64188-97-2 | 97% | 25g |
$436.70 | 2023-09-01 | |
| Frontier Specialty Chemicals | A12440-1 g |
3-Aminopyridine-4-carboxamide |
64188-97-2 | 1g |
$ 32.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | A12440-5 g |
3-Aminopyridine-4-carboxamide |
64188-97-2 | 5g |
$ 95.00 | 2022-11-04 |
3-Aminoisonicotinamide Suppliers
3-Aminoisonicotinamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-Aminoisonicotinamide
Introduction to 3-Aminoisonicotinamide (CAS No: 64188-97-2) and Its Emerging Applications in Chemical Biology
The compound 3-Aminoisonicotinamide, identified by the chemical identifier CAS No 64188-97-2, represents a significant molecule of interest in the realm of chemical biology and pharmaceutical research. As a derivative of isonicotinic acid, this amide-functionalized heterocyclic compound has garnered attention due to its structural versatility and potential biological activities. The presence of both an amino group and an amide moiety in its framework suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and functionalization.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 3-Aminoisonicotinamide as a precursor in the synthesis of novel bioactive molecules. Its ability to serve as a building block for more complex structures has been exploited in the development of potential therapeutic agents targeting various diseases. Notably, studies have explored its utility in generating derivatives with antimicrobial, anti-inflammatory, and even anticancer properties. The precise arrangement of atoms in this molecule allows for selective interactions with biological targets, which is a critical factor in drug design.
In the context of modern drug discovery, the synthesis and characterization of 3-Aminoisonicotinamide have been refined through cutting-edge methodologies. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to elucidate its molecular structure and confirm its purity. These analytical tools provide researchers with the confidence to proceed with further studies, ensuring that the compound meets stringent quality standards before being subjected to biological assays.
The biological significance of 3-Aminoisonicotinamide has been further underscored by its incorporation into several preclinical studies. Researchers have investigated its effects on enzymes and receptors involved in metabolic pathways, aiming to identify new therapeutic opportunities. For instance, preliminary data suggest that derivatives of this compound may modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological conditions. Such findings open up avenues for exploring its potential as an adjuvant therapy alongside existing treatments.
One particularly intriguing aspect of 3-Aminoisonicotinamide is its role as a substrate for enzymatic reactions. By serving as a substrate, it can be used to study the kinetics and mechanisms of various enzymes, providing insights into their function at the molecular level. This approach has been instrumental in understanding how enzymes contribute to disease processes and how they can be modulated by small molecules. The versatility of this compound allows it to be incorporated into diverse biochemical assays, making it a valuable tool for researchers studying enzyme-mediated pathways.
The synthetic pathways leading to 3-Aminoisonicotinamide also warrant discussion. Traditional methods involving condensation reactions between isonicotinic acid derivatives and ammonia or amine sources have been optimized for higher yields and better regioselectivity. Additionally, catalytic methods employing transition metals have been explored to enhance reaction efficiency and minimize byproduct formation. These advancements in synthetic chemistry ensure that researchers can produce sufficient quantities of the compound for both laboratory-scale investigations and larger-scale applications.
The pharmacokinetic properties of 3-Aminoisonicotinamide are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Studies have begun to assess its solubility, stability under various conditions, and interaction with biological membranes. These parameters are essential for predicting its bioavailability and toxicity profile, which are critical factors in drug development.
In conclusion, 3-Aminoisonicotinamide (CAS No: 64188-97-2) represents a promising entity in chemical biology with diverse applications ranging from enzyme inhibition to drug discovery. Its unique structural features make it an ideal candidate for further exploration, offering opportunities to develop novel therapeutic strategies against various diseases. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in the future landscape of medicinal chemistry.
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